1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone
Description
1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone is a fluorinated biphenyl derivative characterized by a fluorine atom at the 3' position of one phenyl ring and an acetyl group (-COCH₃) at the 3-position of the other (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of fluorine, which modulates electronic properties and enhances metabolic stability. It is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to form the biphenyl scaffold .
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMWLZKBARSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270251 | |
| Record name | 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-37-4 | |
| Record name | 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro group on the biphenyl ring can direct electrophilic substitution reactions to the ortho and para positions relative to itself.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Reduction: Formation of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanol.
Oxidation: Formation of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)acetic acid.
Scientific Research Applications
1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of fluoro-substituted biphenyl compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone depends on its specific application. In electrophilic aromatic substitution reactions, the fluoro group acts as an electron-withdrawing group, influencing the reactivity and orientation of the reaction. In reduction and oxidation reactions, the ethanone group undergoes transformations that alter the compound’s chemical properties.
Comparison with Similar Compounds
Structural Analogs with Varying Halogen Substituents
Table 1: Key Structural Analogs and Their Properties
Key Findings :
- Synthesis Efficiency : Suzuki-Miyaura coupling achieves higher yields (~78%) for fluorinated analogs compared to Fries rearrangement (60% for chloro derivatives) .
- Thermal Stability: The 2'-fluoro analog exhibits a higher boiling point (319.3°C) than non-fluorinated biphenyl ketones, likely due to increased dipole interactions .
Analogs with Non-Halogen Substituents
Table 2: Methyl-, Hydroxy-, and Methoxy-Substituted Derivatives
Key Findings :
- Solubility : Hydroxy and methoxy substituents increase polarity, improving aqueous solubility compared to halogenated analogs .
- Synthetic Challenges : Methoxy derivatives require protective group strategies, lowering yields (52% vs. 78% for fluorinated compounds) .
Multi-Substituted Biphenyl Ethanones
Example: 1-(3'-Fluoro-4-hydroxy-[1,1-biphenyl]-3-yl)tetradecan-1-one (Compound 43)
- Structure : Combines 3'-F, 4-OH, and a 14-carbon aliphatic chain.
- Properties : Long alkyl chain enhances membrane permeability (LogP >5), while fluorine and hydroxy groups balance electronic effects .
- Applications: Investigated as monoacylglycerol lipase (MAGL) inhibitors due to hydrophobic interactions with enzyme pockets .
Biological Activity
1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H13FO
- Molecular Weight : 240.26 g/mol
This compound features a biphenyl core with a fluorine substituent and an ethanone functional group, which may contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be linked to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of biphenyl compounds have been reported to induce apoptosis in cancer cell lines.
In vitro assays are needed to determine the specific IC50 values for this compound against various cancer cell lines.
Anti-inflammatory Activity
Biphenyl derivatives have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound may modulate pathways such as NF-kB signaling.
Study on Anticancer Properties
A recent study investigated the effects of biphenyl derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation.
Study on Enzyme Inhibition
Another investigation focused on the inhibition of fatty acid amide hydrolase (FAAH) by biphenyl derivatives. The study highlighted that modifications at the 3' position could enhance inhibitory potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
